molecular formula C27H24O3 B13913503 1,2,4-Tribenzyloxybenzene CAS No. 7298-33-1

1,2,4-Tribenzyloxybenzene

Cat. No.: B13913503
CAS No.: 7298-33-1
M. Wt: 396.5 g/mol
InChI Key: URHCLZLFJKTWDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Tribenzyloxybenzene is a protected derivative of 1,2,4-trihydroxybenzene, serving as a crucial synthetic intermediate and building block in organic and medicinal chemistry research. The benzyl ether protecting groups shield the phenolic hydroxyl functions, allowing for selective reactions at other sites of the molecule during multi-step synthesis. This compound is particularly valuable in the development of novel pharmacologically active molecules, as its scaffold can be functionalized into various heterocyclic systems. Research indicates that structurally related trisubstituted benzene analogs are prominent in designing compounds with significant anticancer properties, such as histone demethylase LSD1 inhibitors, which represent a promising new class of antitumor agents . Furthermore, the 1,2,4-trisubstitution pattern provides a versatile platform for creating molecular hybrids, including those tethered with 1,2,4-triazole and 1,3,4-thiadiazole motifs, which have demonstrated potent dual cytotoxic activity against cancer cell lines like MCF-7 and HepG-2 . After serving its purpose in synthesis, the benzyl groups can be readily removed via deprotection to regenerate the parent trihydroxybenzene, a valuable entity in its own right. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,4-tris(phenylmethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O3/c1-4-10-22(11-5-1)19-28-25-16-17-26(29-20-23-12-6-2-7-13-23)27(18-25)30-21-24-14-8-3-9-15-24/h1-18H,19-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHCLZLFJKTWDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001034438
Record name 1,2,4-Tris(phenylmethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001034438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7298-33-1
Record name 1,2,4-Tris(phenylmethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001034438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 1,2,4 Tribenzyloxybenzene

Classical Approaches to O-Benzylation of Polyphenolics

The most established route to forming the benzyl (B1604629) ether linkages in 1,2,4-tribenzyloxybenzene is the Williamson ether synthesis, which involves the reaction of an alkoxide (or phenoxide) with an alkyl halide. masterorganicchemistry.comlibretexts.org For a polyphenolic substrate like 1,2,4-benzenetriol (B23740), this requires a strong base to deprotonate the multiple acidic hydroxyl groups, followed by nucleophilic attack on a benzyl halide.

A highly effective and frequently reported method for the preparation of this compound involves the use of sodium hydride (NaH) as the base in a polar aprotic solvent such as N,N-dimethylformamide (DMF). tandfonline.com In this procedure, NaH, a strong, non-nucleophilic base, completely deprotonates all three hydroxyl groups of 1,2,4-benzenetriol to form the corresponding tris-phenoxide. This highly nucleophilic species then reacts with a benzylating agent, typically benzyl chloride or benzyl bromide, via a series of bimolecular nucleophilic substitution (SN2) reactions to furnish the final product. masterorganicchemistry.com

An efficient procedure using sodium hydride in DMF has been specifically reported for the synthesis of this compound from 1,2,4-trihydroxybenzene. tandfonline.com However, studies have identified several potential by-products that can complicate the synthesis. tandfonline.comcolab.ws The main side-reactions include incomplete O-benzylation, resulting in mono- and di-benzylated phenols, and competing C-benzylation, where the benzyl group attaches directly to the aromatic ring instead of the oxygen atom. tandfonline.com Furthermore, the solvent DMF can react with benzyl chloride to form dibenzyldimethylammonium (B84762) chloride, an unwanted side-product. tandfonline.com Careful control over reaction conditions is therefore necessary to maximize the yield of the desired tribenzyloxy-substituted product.

Table 1: Representative Conditions for Base-Mediated Synthesis of this compound tandfonline.com
Starting MaterialBaseSolventBenzylating AgentKey Considerations
1,2,4-Trihydroxybenzene (Hydroxyquinol)Sodium Hydride (NaH)N,N-Dimethylformamide (DMF)Benzyl Chloride (BnCl)Formation of O- and C-benzylated by-products. Potential reaction between DMF and BnCl.
1,2,4-Triacetoxybenzene (B1630906)Sodium Hydride (NaH)N,N-Dimethylformamide (DMF)Benzyl Chloride (BnCl)In situ deacetylation followed by benzylation. Also subject to side reactions.

Phase-transfer catalysis (PTC) offers a valuable alternative for the benzylation of polyphenols. wikipedia.org This technique facilitates the transfer of a reactant from one phase to another where the reaction occurs, often accelerating the reaction rate. wikipedia.org In the context of synthesizing this compound, the 1,2,4-benzenetriol would typically be dissolved in an aqueous alkaline solution (e.g., NaOH), forming the water-soluble phenoxide ions. The benzylating agent, being insoluble in water, resides in an immiscible organic solvent.

A phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt (e.g., benzyltriethylammonium chloride or hexadecyltributylphosphonium bromide), is added to the biphasic mixture. wikipedia.org The lipophilic cation of the catalyst pairs with the phenoxide anion, transporting it from the aqueous phase into the organic phase. Once in the organic phase, the now-solubilized and highly reactive phenoxide can readily react with the benzyl halide.

The advantages of PTC include the use of inexpensive bases like sodium hydroxide, the avoidance of hazardous and strictly anhydrous solvents like DMF, milder reaction conditions, and often simplified workup procedures. clockss.org This methodology is particularly useful in green chemistry applications as it can reduce the need for organic solvents. wikipedia.org

Table 2: Comparison of Benzylation Strategies
MethodTypical ReagentsAdvantagesDisadvantages
Base-Mediated (NaH/DMF)1,2,4-Benzenetriol, NaH, Benzyl Chloride, DMFDrives reaction to completion with strong base; well-established. tandfonline.comRequires anhydrous conditions; hazardous reagents (NaH); potential solvent side-reactions. tandfonline.com
Phase-Transfer Catalysis1,2,4-Benzenetriol, NaOH, Benzyl Chloride, Organic Solvent, PTC CatalystMilder conditions; no need for anhydrous solvents; often higher yields; greener approach. wikipedia.orgclockss.orgRequires a suitable catalyst; reaction rates can be sensitive to catalyst choice and structure.

Catalytic Advancements in Benzyl Ether Formation

While classical SN2 reactions are effective for reactive benzyl halides, modern organic synthesis has seen significant progress in catalytic methods for forming C–O bonds, which are conceptually relevant to the synthesis of benzyl ethers.

Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann condensations, have become powerful tools for the formation of C(aryl)-O bonds, primarily in the synthesis of diaryl ethers. These reactions typically employ palladium or copper catalysts to couple an alcohol or phenol (B47542) with an aryl halide or pseudohalide. While the high reactivity of benzyl halides usually makes such catalytic methods unnecessary for simple O-benzylation, the underlying principles are relevant. These advanced catalytic systems are indispensable when less reactive coupling partners are used or when SN2 reactions are sluggish or prone to elimination side reactions. libretexts.org The development of these catalytic approaches showcases the ongoing drive to create more versatile, efficient, and selective methods for ether synthesis under milder conditions, a goal that also extends to O-alkylation strategies.

Beyond the standard benzyl chloride and benzyl bromide, other reagents can be employed for the benzylation of phenols. One such alternative is benzyldimethylphenylammonium (B12820111) chloride. This quaternary ammonium salt has been successfully used for the "in-block" benzylation of various phenols for analysis by gas chromatography. tandfonline.com The reaction proceeds upon direct injection of the phenol and the reagent into the hot injector port of the chromatograph, demonstrating its efficacy as a benzylating agent. tandfonline.com

Another approach involves modifying the reaction system rather than the reagent itself. For instance, the use of silver(I) oxide (Ag₂O) as a promoter in conjunction with benzyl bromide has been shown to be a mild and effective method for the O-benzylation of sensitive substrates like carbohydrates. researchgate.net This system can improve efficiency and inhibit the formation of by-products. researchgate.net Such methods, while developed for other classes of molecules, offer potential strategies for the clean and high-yielding benzylation of polyphenols.

Table 3: Selected Benzylating Agents and Promoters for Phenols
Reagent/SystemDescriptionTypical Application
Benzyl Chloride/BromideStandard, highly reactive SN2 electrophiles. masterorganicchemistry.comGeneral Williamson ether synthesis.
Benzyldimethylphenylammonium ChlorideA quaternary ammonium salt that acts as a benzyl source. tandfonline.comUsed for rapid derivatization of phenols for GC analysis. tandfonline.com
Benzyl Bromide / Silver(I) Oxide (Ag₂O)Ag₂O acts as a mild base and halide scavenger, promoting benzylation. researchgate.netO-benzylation of sensitive, multifunctional molecules like sugars. researchgate.net

Optimization of Reaction Conditions and Selectivity

Achieving a high yield and purity of this compound requires careful optimization of reaction parameters to favor the desired exhaustive O-benzylation over competing side reactions. sigmaaldrich.com

Key variables for optimization include the choice of base, solvent, temperature, and stoichiometry. The base-solvent system is critical; a strong base like NaH in a polar aprotic solvent like DMF ensures complete deprotonation of all hydroxyl groups, which is necessary for full benzylation. tandfonline.com However, this combination can also promote side reactions. tandfonline.com Weaker bases like potassium carbonate (K₂CO₃) in acetone (B3395972) are sometimes used for phenol alkylation but may not be sufficiently strong for complete reaction of a triol.

Selectivity between O-alkylation and the undesired C-alkylation is a central challenge. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or a ring carbon. Generally, polar aprotic solvents (like DMF) favor O-alkylation, while non-polar solvents can increase the amount of C-alkylation. Temperature control is also crucial; while higher temperatures can accelerate the reaction, they may also increase the rate of side-product formation. researchgate.net Therefore, finding the optimal temperature that balances reaction rate with selectivity is essential.

Finally, stoichiometry must be controlled. A molar excess of both the base and the benzylating agent is typically used to ensure that all three phenolic groups are converted to benzyl ethers. Careful tuning of these conditions allows for the minimization of by-products and the maximization of the yield of pure this compound. tandfonline.comnih.gov

Minimization of By-Product Formation (e.g., C-benzylation)

A significant challenge in the synthesis of this compound is the formation of undesired by-products. The primary side reactions are incomplete O-benzylation, leading to mono- and di-O-benzylated species, and C-benzylation, where the benzyl group attaches directly to the benzene (B151609) ring instead of a hydroxyl oxygen. nj.govwww.gov.uk

The choice of starting material and reaction conditions plays a critical role in mitigating these side reactions. Using 1,2,4-triacetoxybenzene instead of 1,2,4-trihydroxybenzene is a common strategy to minimize oxidative degradation of the phenol. www.gov.uk The acetyl groups also decrease the electron density of the benzene ring, which in turn reduces the propensity for electrophilic attack on the carbon atoms, thus suppressing C-benzylation. www.gov.uk

However, even with the triacetate, C-benzylation can occur. Traditional methods employing benzyl chloride and potassium carbonate in aqueous acetone have been reported to yield only around 35% of the pure desired product, with a significant portion being C-benzylated isomers. www.gov.uk A more efficient procedure involves the use of sodium hydride (NaH) as a base in a polar aprotic solvent like N,N-dimethylformamide (DMF). nj.govwww.gov.uk This system promotes the complete deprotonation of the hydroxyl groups, favoring the desired O-alkylation.

Furthermore, in syntheses using DMF and benzyl chloride, the formation of dibenzyldimethylammonium chloride has been identified as another by-product. nj.govwww.gov.uk Careful control of reaction parameters and purification methods are essential to isolate the pure this compound.

Controlling Regioselectivity in Polyhydroxylated Systems

In polyhydroxylated systems like the precursor to this compound, regioselectivity is a key concern. The three hydroxyl groups on the benzene ring have different acidities and steric environments, which can lead to preferential benzylation at one site over others if the reaction is not driven to completion.

The use of a strong base like sodium hydride in DMF helps to ensure that all hydroxyl groups are deprotonated, leading to the formation of the trisubstituted product with high regioselectivity. nj.govwww.gov.uk The stepwise hydrolysis of the starting material, 1,2,4-triacetoxybenzene, followed by a rapid O-benzylation of the resulting anions is crucial for achieving the desired outcome. www.gov.uk The rate of hydrolysis of the acetate (B1210297) groups can be the rate-determining step, and ensuring its completion is vital for obtaining the fully benzylated product. www.gov.uk

Alternative methods for achieving regioselective benzylation in polyhydroxy compounds exist, such as using stannylene derivatives, which can activate specific hydroxyl groups for alkylation. brainly.com While not specifically detailed for this compound in the reviewed literature, these methods represent a potential strategy for controlling regioselectivity in complex polyol systems.

Comparative Analysis of Synthetic Routes to this compound

The choice of a synthetic route is often a balance between efficiency, scalability, cost, and safety. Here, we compare the primary methods reported for the synthesis of this compound.

Evaluation of Methodological Efficiency and Scalability

The traditional method for synthesizing this compound involves the reaction of 1,2,4-triacetoxybenzene with benzyl chloride and potassium carbonate in aqueous acetone. www.gov.uk This method, however, suffers from low yields, reported to be around 35%, due to the formation of multiple by-products from incomplete O-benzylation and C-benzylation. www.gov.uk The purification process is also complicated, making this route less efficient and difficult to scale up.

In contrast, a more modern and efficient procedure utilizes sodium hydride in N,N-dimethylformamide (DMF). nj.govwww.gov.uk By carefully controlling the reaction conditions, including the dropwise addition of water to a mixture of 1,2,4-triacetoxybenzene, benzyl chloride, and NaH in DMF, a significantly higher yield of isomer-free this compound can be achieved. www.gov.uk This method's higher efficiency and cleaner reaction profile make it more amenable to scalability for producing larger quantities of the target compound.

The table below summarizes the comparison of these two synthetic routes.

FeatureK₂CO₃ / Aqueous Acetone MethodNaH / DMF Method
Starting Material 1,2,4-Triacetoxybenzene1,2,4-Triacetoxybenzene
Reagents Benzyl chloride, Potassium carbonateBenzyl chloride, Sodium hydride, Water
Solvent Aqueous AcetoneN,N-Dimethylformamide (DMF)
Reported Yield ~35% www.gov.ukHigh (details suggest significant improvement over the K₂CO₃ method) www.gov.uk
Key By-products Incomplete O-benzylation products, C-benzylated isomers www.gov.ukDibenzyldimethylammonium chloride (from DMF and benzyl chloride) nj.govwww.gov.uk
Scalability Poor due to low yield and complex purification www.gov.ukMore favorable due to higher efficiency and cleaner reaction www.gov.uk

Assessment of Green Chemistry Principles in Synthesis (Conceptual Relevance)

The principles of green chemistry encourage the use of safer chemicals and processes that reduce or eliminate the generation of hazardous substances. epa.govnoaa.gov Evaluating the synthesis of this compound through this lens reveals important considerations. The synthesis is fundamentally a Williamson ether synthesis, a reaction class that has been scrutinized for its green credentials. acs.org

Atom Economy: Both primary methods for synthesizing this compound have a relatively low atom economy, as they generate significant salt by-products (potassium chloride or sodium chloride).

Use of Hazardous Substances:

Benzyl Chloride: This reagent is a lachrymator and is classified as a probable human carcinogen. nj.govepa.govservice.gov.uk Its use is a significant drawback from a green chemistry perspective.

Sodium Hydride (NaH): Typically supplied as a dispersion in mineral oil, NaH is highly flammable and reacts violently with water. wikipedia.orgdcfinechemicals.comapolloscientific.co.uknih.gov It requires careful handling under inert atmosphere.

N,N-Dimethylformamide (DMF): This solvent is classified as a substance of very high concern due to its reproductive toxicity. epa.govlobachemie.comresearchgate.net There is a significant drive to replace DMF with greener alternatives. mdpi.comacsgcipr.orgsigmaaldrich.com Solvents like Cyrene™ have been proposed as potential replacements for DMF in various reactions. mdpi.comsigmaaldrich.com

Potassium Carbonate and Acetone: While generally considered less hazardous than NaH and DMF, acetone is a volatile organic compound (VOC).

Energy Efficiency: The NaH/DMF method may require heating to ensure the reaction goes to completion, impacting its energy efficiency. www.gov.uk

Conceptually, a "greener" synthesis of this compound could involve:

The use of a less hazardous alkylating agent than benzyl chloride.

Replacement of DMF with a more benign solvent.

Employing a catalytic system to improve atom economy and reduce waste, although developing a catalytic benzylation for this specific substrate presents challenges. acs.org

Utilizing renewable feedstocks for the synthesis of the benzene precursor, which aligns with broader green chemistry goals. acs.orgacs.org

Reactivity and Transformative Potential of 1,2,4 Tribenzyloxybenzene

Deprotection Strategies for Benzyl (B1604629) Ethers

The cleavage of the benzyl ether linkages in 1,2,4-tribenzyloxybenzene is a critical step to unmask the phenolic hydroxyl groups. Various methodologies exist, each with specific advantages concerning mildness, selectivity, and functional group tolerance.

Catalytic Hydrogenation Methodologies for Phenolic Benzyl Ethers

Catalytic hydrogenation is the most conventional and widely employed method for the deprotection of benzyl ethers. highfine.com This process, a form of hydrogenolysis, involves the cleavage of the carbon-oxygen bond by hydrogen gas in the presence of a metal catalyst. jk-sci.com The reaction typically yields the deprotected phenol (B47542) and toluene (B28343) as a byproduct. organic-chemistry.org

Palladium on carbon (Pd/C) is the most common catalyst for this transformation. unive.itfishersci.co.uk The reaction can be carried out with hydrogen gas, often at moderate pressures, or by using a hydrogen transfer reagent such as formic acid or ammonium (B1175870) formate. jk-sci.comorganic-chemistry.org While effective, the use of formic acid may require a large amount of the palladium catalyst. organic-chemistry.org For phenolic benzyl ethers specifically, other catalysts like 5% Rhodium on Alumina (Rh/Al2O3) have been noted for their selective cleavage. jk-sci.com In some multiphase systems, Raney-Ni has been shown to be effective for debenzylation under mild conditions (50 °C, 1 atm H₂), whereas Pd/C was found to be almost inactive under the same conditions. unive.it

Conversely, methods have been developed to prevent the hydrogenolysis of sensitive phenolic benzyl ethers while reducing other functional groups. This is often achieved by poisoning the catalyst with nitrogen-containing bases like ammonia (B1221849), pyridine (B92270), or ethylenediamine, which selectively inhibit the cleavage of the O-benzyl group. jst.go.jpscielo.br

Catalyst SystemHydrogen SourceSolventKey FeaturesCitations
10% Pd/CH₂ (gas)Ethanol (B145695), Methanol (B129727), THFStandard, widely used method for hydrogenolysis. jk-sci.comorganic-chemistry.org
Pd/CFormic AcidNot SpecifiedTransfer hydrogenation; may require high catalyst loading. organic-chemistry.org
5% Rh/Al₂O₃H₂ (gas)MethanolSelectively cleaves phenolic benzyl ethers. jk-sci.com
Raney-NiH₂ (gas)Isooctane / aq. KOHEffective in multiphase systems under mild conditions. unive.it

Acid-Mediated Benzyl Ether Cleavage (Contextual Discussion)

Benzyl ethers can also be cleaved under acidic conditions. Strong protic acids or Lewis acids can effect this transformation, but the harsh conditions often limit the method's applicability to substrates lacking acid-sensitive functional groups. organic-chemistry.org

For enhanced selectivity, specific reagent systems have been developed. A combination of boron trichloride (B1173362) (BCl₃) and a cation scavenger, such as pentamethylbenzene, allows for the chemoselective debenzylation of aryl benzyl ethers at low temperatures, preserving other functionalities. organic-chemistry.org Trifluoroacetic acid (TFA) has also been reported as an effective reagent for the rapid O-debenzylation of certain ortho-substituted phenols under mild conditions. researchgate.netresearchgate.net

Oxidative Deprotection Techniques for Benzyl Ethers

Oxidative methods provide a valuable alternative for cleaving benzyl ethers, particularly when the substrate contains functional groups that are sensitive to reductive conditions (e.g., alkenes, alkynes). organic-chemistry.org

A classic reagent for this purpose is 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). While particularly effective for p-methoxybenzyl (PMB) ethers, its use with simple benzyl ethers can be less reliable, though photoirradiation can improve its efficacy. organic-chemistry.org Ozonolysis represents another oxidative approach, which cleaves the benzyl ether to produce a benzoic ester that can be subsequently hydrolyzed. organic-chemistry.org

More recently, advanced catalytic systems have been developed for milder oxidative deprotection. An electronically tuned nitroxyl-radical catalyst, used in conjunction with a co-oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA), can cleave benzyl groups at ambient temperature. organic-chemistry.orgacs.orgnih.gov This system exhibits a broad substrate scope, including those with hydrogenation-sensitive functionalities, and is significantly more active than traditional nitroxyl-radical catalysts like TEMPO. nih.gov This method can also be adapted to directly oxidize the benzyl ether to the corresponding aldehyde or ketone by using an excess of the co-oxidant. acs.org

Reagent SystemKey FeaturesCitations
DDQEffective for oxidative cleavage; photoirradiation improves reaction with simple benzyl ethers. organic-chemistry.org
Ozone (O₃)Results in a benzoic ester, requiring subsequent hydrolysis. organic-chemistry.org
Nitroxyl-radical / PIFACatalytic system, operates at ambient temperature, tolerates hydrogenation-sensitive groups. organic-chemistry.orgacs.orgnih.gov

Selective Debenzylation in Polybenzylated Compounds

Achieving selective deprotection in a molecule with multiple benzyl groups, such as this compound, presents a significant synthetic challenge. The goal is typically to remove one or two benzyl groups while leaving others intact.

Modern photochemical methods have shown promise in this area. An organophotoredox-catalyzed approach using an acridinium (B8443388) photocatalyst and trimethylsilyl (B98337) chloride has been developed for the chemoselective cleavage of phenolic ethers over aliphatic ethers. chemrxiv.orgchemrxiv.org This strategy enables selective debenzylation in the presence of functional groups that are sensitive to reduction. chemrxiv.org

Reductive methods using main-group hydrides have also demonstrated regioselectivity. For instance, diisobutylaluminum hydride (DIBAL-H) has been used for the controlled, regioselective debenzylation of perbenzylated cyclodextrins. researchgate.net The reaction kinetics were found to be dependent on the reagent concentration, allowing for sequential removal of specific benzyl groups, including those on the secondary rim, which are typically less reactive. researchgate.net Such controlled reactivity could potentially be applied to selectively deprotect one of the three ether groups in this compound.

Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Core

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution (EAS). The three benzyloxy groups are electron-donating through resonance, increasing the nucleophilicity of the aromatic ring. libretexts.org As ortho-, para-directing groups, they guide incoming electrophiles to specific positions on the ring. hu.edu.jo The substitution pattern is determined by a combination of the electronic directing effects of the three groups and steric hindrance.

Formylation Reactions

Formylation is an electrophilic aromatic substitution reaction that introduces a formyl group (–CHO) onto an aromatic ring, producing an aldehyde. wikipedia.org Given the activated nature of this compound, it is a suitable substrate for such reactions.

A documented example is the Vilsmeier-Haack formylation of this compound. escholarship.org This reaction typically uses a Vilsmeier reagent, prepared from a substituted amide like dimethylformamide (DMF) and phosphorus oxychloride, which acts as the electrophile. tcichemicals.com The reaction with this compound yields 2,4,5-tribenzyloxybenzaldehyde. escholarship.org The substitution occurs at the C-5 position, which is para to the C-2 benzyloxy group and ortho to the C-4 benzyloxy group. This position is electronically activated by two of the ether groups and is the most sterically accessible of the available activated sites.

ReactionSubstrateReagentsProductCitation
Vilsmeier-Haack FormylationThis compoundDMF / POCl₃2,4,5-Tribenzyloxybenzaldehyde escholarship.org

Acylation Reactions (e.g., Friedel-Crafts Acylation)

The electron-rich nature of the aromatic ring in this compound, due to the three electron-donating benzyloxy groups, makes it a suitable substrate for electrophilic aromatic substitution reactions such as Friedel-Crafts acylation. sigmaaldrich.comchemguide.co.uk This reaction typically involves the introduction of an acyl group (R-C=O) onto the aromatic ring using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.commasterorganicchemistry.com The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion (R-C≡O⁺) that is then attacked by the aromatic ring. chemguide.co.ukmasterorganicchemistry.com

For this compound, the directing effects of the benzyloxy groups are paramount. The groups at positions 1, 2, and 4 are all ortho-, para-directing. The position-5 is ortho to the substituent at position 4 and meta to the one at position 1, and the position-6 is ortho to the substituent at position 1. The position-3 is ortho to both substituents at positions 2 and 4. This substitution pattern suggests that acylation would likely occur at the most sterically accessible and electronically activated positions, primarily positions 3 or 5.

A specific example of this reactivity is the Friedel-Crafts acylation of this compound to produce 2,4,5-tribenzyloxypropiophenone. escholarship.org This transformation demonstrates the successful introduction of a propiophenone (B1677668) group onto the benzene core, confirming the susceptibility of the compound to this class of reaction.

It is important to note that the conditions required for Friedel-Crafts reactions can sometimes be harsh. wikipedia.orgbyjus.com In the context of poly-benzyloxy substituted compounds, a potential side reaction is the cleavage of the benzyl ether linkage, which can be catalyzed by the Lewis acid. For instance, studies on the acylation of the isomeric 1,3,5-tribenzyloxybenzene have shown that removal of a benzyl group can occur during the reaction. publish.csiro.auresearchgate.net This suggests that careful optimization of reaction conditions, such as the choice of Lewis acid and temperature, is crucial to favor the desired acylation product over debenzylation.

Table 1: Example of Friedel-Crafts Acylation of this compound

SubstrateReagent(s)ProductReference
This compoundPropiophenone, Lewis Acid2,4,5-Tribenzyloxypropiophenone escholarship.org

Nucleophilic Transformations Involving Benzylic Positions (Conceptual Relevance)

The three benzylic CH₂ groups in this compound are conceptually important sites for nucleophilic transformations. The carbon atom of a benzyl group is directly attached to a benzene ring, which significantly influences its reactivity. pearson.com Benzylic positions are known to be highly susceptible to nucleophilic substitution reactions (SN1 and SN2). chemistry.coachucalgary.ca

The stability of the intermediate is a key factor in these reactions. pearson.com In an SN1 reaction, the departure of a leaving group from the benzylic position would generate a benzylic carbocation. This carbocation is resonance-stabilized because the positive charge can be delocalized into the attached benzene ring, making it significantly more stable than a simple alkyl carbocation. chemistry.coachucalgary.ca Consequently, secondary and tertiary benzylic systems readily undergo SN1 reactions. ucalgary.ca

In an SN2 reaction, a nucleophile attacks the benzylic carbon, and the leaving group departs simultaneously. The transition state for this process is also stabilized by the adjacent benzene ring, which can overlap with the p-orbitals involved in the bond-forming and bond-breaking process. This stabilization makes even primary benzylic systems, like those in this compound, highly reactive towards SN2 displacement. chemistry.coachucalgary.ca For example, benzyl bromide readily reacts with nucleophiles like ethanol to form benzyl ethyl ether. pearson.com

While direct experimental data on nucleophilic substitution on the benzylic positions of this compound is not the focus here, the established principles of benzylic reactivity strongly suggest that these positions are prime targets for such transformations. Conceptually, treating this compound with appropriate reagents could lead to the displacement of one or more of the phenoxy groups from the benzylic carbons by other nucleophiles, provided a suitable leaving group is first generated from the ether oxygen. However, cleavage of the benzyl-oxygen bond typically occurs under reductive or strongly acidic conditions rather than standard nucleophilic substitution at the benzylic carbon.

Rearrangement Reactions (Contextual Relevance to Benzyl Chemistry)

The benzyl ether moieties in this compound make it a candidate for various rearrangement reactions that are characteristic of this functional group. These reactions often involve the migration of a group to or from the benzylic position and can be initiated thermally, photochemically, or by strong bases.

Wittig Rearrangement: This is a prominent reaction of ethers, including benzyl ethers, that occurs in the presence of a strong base like an alkyllithium reagent. chegg.com The reaction involves the deprotonation of the carbon adjacent to the ether oxygen (the benzylic carbon in this case), followed by a rearrangement. mdpi.com

wikipedia.orgnih.gov-Wittig Rearrangement: This pathway involves the migration of the alkyl or aryl group from the oxygen to the adjacent carbanion, forming a new C-C bond and resulting in a rearranged alcohol. mdpi.comthieme.de The reaction has been studied for various aryl benzyl ethers, which rearrange to form diarylmethanols. mdpi.com

nih.govoup.com-Wittig Rearrangement: This is a sigmatropic rearrangement that is also possible, particularly with allylic or propargylic benzyl ethers. oup.comnih.gov It proceeds through a concerted, pericyclic transition state.

Fries-type Rearrangement: While the classic Fries rearrangement involves the migration of an acyl group from a phenolic ester to the aryl ring, wikipedia.orgbyjus.com a photochemical variant, the photo-Fries rearrangement, can occur with aryl ethers. wikipedia.org The photo-Claisen rearrangement, a related reaction, has been observed for benzyl phenyl ether and benzyl 1-naphthyl ether, proceeding via homolytic cleavage of the benzyl-oxygen bond upon irradiation. rsc.orgacs.orgpublish.csiro.au This suggests that photochemical conditions could potentially induce rearrangement of the benzyloxy groups in this compound.

Acid-Catalyzed Rearrangement: The benzyl group can also migrate under acidic conditions. For instance, the acidic rearrangement of benzyl groups in flavone (B191248) benzyl ethers has been reported, where the benzyl group moves from an oxygen atom to a position on the aromatic ring. rhhz.net The mechanism involves protonation of the ether oxygen, followed by the formation of a benzyl cation, which then acts as an electrophile in a substitution reaction with an electron-rich aromatic ring. rhhz.net

Thermal Rearrangement: Heating benzyl ethers can lead to rearrangement through homolytic fission of the C-O bond. Studies on benzyl naphthyl ethers have shown that at high temperatures, migration of the benzyl group occurs, alongside the formation of cleavage products. cdnsciencepub.com

Table 2: Contextually Relevant Rearrangement Reactions for Benzyl Ethers

Rearrangement TypeGeneral Mechanism/InitiatorPotential Outcome for this compound (Conceptual)References
Wittig Rearrangement Strong base (e.g., n-BuLi) followed by wikipedia.orgnih.gov or nih.govoup.com shift.Migration of an aryl group to a benzylic carbon, forming a substituted alcohol. chegg.commdpi.comnih.gov
Photo-Fries/Claisen UV irradiation leading to homolytic C-O bond cleavage.Migration of a benzyl group to the central benzene ring, forming a C-benzylated phenol derivative. wikipedia.orgrsc.orgacs.org
Acid-Catalyzed Strong acid (e.g., MSA) leading to benzyl cation formation.Intramolecular migration of a benzyl group to a different position on the aromatic core. rhhz.net
Thermal High temperature causing homolytic C-O bond cleavage.Migration of a benzyl group and formation of debenzylation products. cdnsciencepub.com

Application As a Synthetic Precursor in Complex Molecule Construction

Intermediacy in Natural Product Total Synthesis

The structural motif of a 1,2,4-trihydroxylated benzene (B151609) ring is present in numerous naturally occurring bioactive compounds. 1,2,4-Tribenzyloxybenzene provides an effective entry point for the total synthesis of these molecules.

A notable application of this compound is its role as a key starting material in the synthesis of 6-hydroxy-α-methyldopa, a derivative of the amino acid L-DOPA. google.comescholarship.org The synthesis requires the construction of a side chain on the benzene ring, a process that is facilitated by the protection of the hydroxyl groups.

The synthetic sequence involves several steps, beginning with the formylation of this compound. escholarship.org This is followed by a series of transformations to build the required amino acid side chain. Research has detailed a three-step conversion of this compound to 2,4,5-tribenzyloxyphenyl-2-propanone, a key intermediate in this pathway. escholarship.org The initial step is a Wilsmeier formylation to produce 2,4,5-tribenzyloxybenzaldehyde. escholarship.org This aldehyde then undergoes a condensation reaction with nitroethane to yield 1-(2,4,5-tribenzyloxyphenyl)-2-nitropropene. escholarship.org

Synthetic Pathway from this compound

Step Starting Material Reagents Product
1 This compound Wilsmeier formylation reagents 2,4,5-Tribenzyloxybenzaldehyde
2 2,4,5-Tribenzyloxybenzaldehyde Nitroethane 1-(2,4,5-Tribenzyloxyphenyl)-2-nitropropene

This table outlines the initial transformations of this compound en route to 6-hydroxy-α-methyldopa intermediates.

Benzophenone (B1666685) glucopyranosides are a class of natural products found in various plants, such as Phaleria macrocarpa. nih.govtandfonline.com These molecules consist of a polyhydroxylated benzophenone core attached to a glucose unit. The synthesis of these complex structures often involves a Friedel-Crafts acylation to form the central benzophenone skeleton. tandfonline.com

Conceptually, this compound is an ideal precursor for one of the aromatic rings in the benzophenone structure. The benzyl-protected hydroxyl groups allow for a regioselective Friedel-Crafts acylation, a powerful method for forming carbon-carbon bonds with an acyl chloride and a Lewis acid catalyst. escholarship.orglibretexts.orglibretexts.org After the benzophenone core is assembled, the benzyl (B1604629) groups can be removed and the resulting free hydroxyl groups can be selectively glycosylated to install the glucopyranoside moiety, completing the synthesis. tandfonline.com The total synthesis of 2,4',6-trihydroxy-4-methoxybenzophenone 2-O-beta-D-glucopyranoside has been accomplished, highlighting the importance of selectively protected polyalkoxybenzophenones in this process. nih.gov

In nature, many aromatic compounds are built through biosynthetic pathways that involve the enzymatic hydroxylation of simpler precursors. The synthesis of 2,4,6-trihydroxybenzophenone, for example, can be achieved in engineered E. coli from benzoate, demonstrating a biological pathway to polyhydroxylated benzophenones. nih.gov

The use of this compound in a laboratory synthesis can be seen as a biomimetic or biosynthesis-inspired strategy. Instead of performing complex and often low-yielding oxidation reactions on a simple benzene ring to install three hydroxyl groups, chemists can start with the pre-functionalized, protected core of this compound. This approach mimics the outcome of a biosynthetic pathway by starting with a molecule that already possesses the desired oxygenation pattern, thereby streamlining the synthetic route to the target natural product.

The concept of a molecular "scaffold" is central to medicinal chemistry, where a core structure is systematically modified to create a library of related compounds (analogues) for biological testing. The 1,2,4-trioxygenated phenyl unit provided by this compound represents a privileged scaffold found in many bioactive molecules.

By using this compound, chemists can access the core 1,2,4-trihydroxybenzene structure. The three hydroxyl groups, once deprotected, offer multiple points for chemical modification. This allows for the systematic synthesis of a wide range of analogues of a target bioactive molecule, which is essential for structure-activity relationship (SAR) studies and the development of new therapeutic agents. This scaffold-hopping approach is a promising strategy for optimizing natural lead compounds to discover more potent analogues. google.com

Role in Advanced Organic Material Precursor Synthesis

The precise arrangement of functional groups in this compound also makes it a conceptually relevant precursor for the synthesis of advanced organic materials, which demand highly defined molecular structures.

Polyaromatic frameworks and polycyclic aromatic hydrocarbons (PAHs) are materials of great interest for applications in organic electronics. libretexts.org The synthesis of these materials often relies on cross-coupling reactions, such as the Suzuki or Stille reactions, to stitch together multiple aromatic rings.

Conceptually, this compound can serve as a building block for such frameworks. After deprotection of the benzyl groups to yield 1,2,4-trihydroxybenzene, the hydroxyl groups can be converted into highly reactive triflate (–OTf) groups. These triflate groups are excellent leaving groups in palladium-catalyzed cross-coupling reactions. This would allow the 1,2,4-trisubstituted benzene ring to be connected to other aromatic units, enabling the construction of extended, conjugated polyaromatic systems with precisely controlled architectures. This bottom-up synthetic approach is crucial for tuning the electronic and optical properties of the resulting materials.

Precursors for Liquid Crystalline Systems (Conceptual Relevance)

The field of liquid crystals (LCs) is dominated by molecules that possess a unique combination of structural rigidity and flexibility, allowing them to form ordered yet fluid phases known as mesophases. tcichemicals.commedcraveonline.com Thermotropic liquid crystals, which exhibit phase transitions upon temperature changes, are typically composed of a rigid core (mesogen) and flexible peripheral chains. tcichemicals.commedcraveonline.com While this compound is not a conventional liquid crystal itself, its molecular architecture holds significant conceptual relevance for the design of LC precursors.

The core of this compound is a polysubstituted benzene ring, which provides a rigid planar element. The three bulky benzyloxy groups attached to this core contribute to a disc-like or anisometric molecular shape. This structure is analogous to the core motifs found in discotic liquid crystals, which are characterized by a central aromatic core with multiple side chains. These molecules can self-assemble into columnar structures, a property valuable for creating materials with anisotropic conductivity. mdpi.com For instance, tapered dendritic units such as 3,4,5-tris[4-(n-dodecan-1-yloxy)benzyloxy]benzoate have been successfully employed as mesogens to induce the formation of columnar liquid crystal polymers. mdpi.com

The conceptual link is clear: the 1,2,4-substituted pattern, combined with the bulky benzyloxy groups, provides a scaffold that, with further functionalization (e.g., addition of long alkyl chains to the benzyl groups or the benzene core), could be engineered to exhibit mesophase behavior. The inherent polarity and potential for intermolecular π-π stacking of the aromatic rings are crucial features for the self-assembly required to form liquid crystalline phases. beilstein-journals.org Therefore, this compound serves as a highly relevant, though conceptual, building block for the synthesis of novel discotic or calamitic (rod-like) liquid crystals.

Cascade and Multicomponent Reactions Utilizing this compound Derivatives

Cascade reactions and multicomponent reactions (MCRs) represent highly efficient strategies in organic synthesis, enabling the construction of complex molecules in a single pot by combining three or more reactants. uniba.ittcichemicals.com These processes are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. uniba.itorganic-chemistry.org MCRs like the Biginelli, Hantzsch, Ugi, and Passerini reactions are cornerstones of medicinal and combinatorial chemistry. uniba.ittcichemicals.comnih.gov

While direct participation of this compound in a published MCR is not prominent, its derivatives are conceptually ideal substrates for such transformations. For example, a known synthetic conversion of this compound yields 2,4,5-tribenzyloxybenzaldehyde. escholarship.org An aldehyde of this nature, bearing sterically demanding and electronically influential benzyloxy groups, could serve as a key component in several classic MCRs.

In a Biginelli reaction, this aldehyde could be condensed with a β-ketoester (e.g., ethyl acetoacetate) and urea (B33335) or thiourea (B124793) to produce highly substituted dihydropyrimidinones. tcichemicals.com Similarly, in a Hantzsch dihydropyridine (B1217469) synthesis, it could react with two equivalents of a β-ketoester and ammonia (B1221849) to form complex dihydropyridines. tcichemicals.com The bulky tribenzyloxy-substituted aryl group would be incorporated directly into the final heterocyclic product, influencing its stereochemistry and physicochemical properties. The use of such a derivative in a cascade reaction, where an initial reaction unmasks or forms the aldehyde which then participates in subsequent bond-forming events, is also a plausible synthetic strategy. beilstein-journals.orgnih.gov

The table below summarizes how a derivative of this compound could conceptually be employed in well-established multicomponent reactions.

Reaction NameKey ReactantsConceptual Role of this compound DerivativeResulting Product Scaffold
Biginelli Reaction Aldehyde, β-Ketoester, Urea/ThioureaServes as the aldehyde component (e.g., 2,4,5-tribenzyloxybenzaldehyde)Dihydropyrimidinone
Hantzsch Synthesis Aldehyde, 2x β-Ketoester, AmmoniaServes as the aldehyde componentDihydropyridine
Ugi Reaction Aldehyde, Amine, Isocyanide, Carboxylic AcidServes as the aldehyde componentα-Acylamino Amide
Passerini Reaction Aldehyde, Isocyanide, Carboxylic AcidServes as the aldehyde componentα-Acyloxy Carboxamide

Stereoselective Synthesis Applications (Conceptual Relevance)

Stereoselective synthesis, the ability to control the three-dimensional arrangement of atoms during a chemical reaction, is fundamental to modern drug discovery and materials science. beilstein-journals.orgnih.gov Key strategies often involve the use of chiral auxiliaries or exploiting steric hindrance to direct the outcome of a reaction. nih.govnih.gov Although this compound is an achiral molecule, its structure is conceptually relevant to stereoselective synthesis primarily through steric influence.

The three large, sterically demanding benzyloxy groups create a highly congested environment on one side of the central benzene ring. If a prochiral reactive center, such as a ketone or an alkene, were attached to this ring system, the tribenzyloxy moiety could act as a powerful steric shield. This shield would block one of the two faces of the reactive center, forcing an incoming reagent to approach from the less hindered side. This principle of substrate control could be used to achieve high levels of diastereoselectivity in reactions like nucleophilic additions, reductions, or epoxidations.

For example, the reduction of a ketone attached to the this compound core would be expected to proceed with high facial selectivity, leading preferentially to one of two possible diastereomeric alcohols. This concept is illustrated in the hypothetical reaction table below.

ReactionSubstrateReagentWithout Steric Hindrance (e.g., Phenyl Ketone)With Steric Hindrance (Tribenzyloxy-Substituted Phenyl Ketone)
Ketone Reduction Prochiral KetoneNaBH₄Racemic or low diastereoselectivityHigh diastereoselectivity (Preferential formation of one diastereomer)
Alkene Epoxidation Prochiral Alkenem-CPBARacemic or low diastereoselectivityHigh diastereoselectivity (Preferential attack on the less hindered face)

Furthermore, it is conceptually plausible to modify one of the benzyl groups to be chiral, for instance, by synthesizing the ether from hydroxybenzene and a chiral benzyl halide. The resulting chiral this compound derivative could then function as a covalently-bound chiral auxiliary, guiding the stereochemistry of a reaction before being cleaved in a later step. nih.gov This approach would impart enantioselectivity, making the scaffold a versatile tool for asymmetric synthesis.

Theoretical and Mechanistic Investigations

Computational Chemistry Approaches to Reaction Pathways

Computational chemistry serves as a powerful tool for mapping the intricate reaction pathways involved in the synthesis and subsequent reactions of 1,2,4-tribenzyloxybenzene. By modeling reactants, transition states, and products, researchers can elucidate complex mechanisms at a molecular level.

Quantum Chemical Studies of O-Benzylation Mechanisms

The synthesis of this compound from its precursor, 1,2,4-trihydroxybenzene, involves the O-benzylation of phenolic hydroxyl groups. Quantum chemical methods, particularly Density Functional Theory (DFT), have been employed to unravel the mechanistic details of phenol (B47542) alkylation, a closely related and representative reaction. nih.govacs.org

Computational studies on model phenol alkylation systems reveal the competition between two primary pathways: O-alkylation, which yields the desired ether linkage, and C-alkylation (a Friedel-Crafts-type reaction), where the alkyl group attaches directly to the benzene (B151609) ring. nih.govpnnl.gov DFT calculations can establish the energetics of these competing pathways. For instance, a neutral-pathway mechanism can be established that involves an initial reaction between the alkylating agent and an acid catalyst, followed by distinct pathways for O-alkylation and C-alkylation (ortho and para). nih.govacs.org Calculations consistently show that direct O-alkylation to form the phenolic ether is the most energetically favorable pathway under neutral or base-catalyzed conditions, which aligns with the high yields of O-benzylated products observed experimentally when using methods like the Williamson ether synthesis. nih.govacs.orgorganic-chemistry.org

Quantum chemical calculations are also instrumental in studying the selectivity and potential pathways of more complex alkylation reactions, helping to explain why substitution occurs at specific positions on the phenol ring based on the stability of the forming intermediates. open.ac.uk

Table 1: Representative Calculated Energetics for Competing Phenol Alkylation Pathways. (Conceptual data based on findings from related systems).
Reaction PathwayTypeCalculated Activation Energy (kcal/mol)Thermodynamic Favorability
O-AlkylationEther FormationLowMost Favorable
ortho-C-AlkylationRing AlkylationModerateLess Favorable
para-C-AlkylationRing AlkylationModerate-HighLess Favorable

Modeling of Deprotection Mechanisms and Intermediates

The benzyl (B1604629) group is a widely used protecting group for hydroxyl functionalities due to its general stability and facile removal under specific conditions, most commonly palladium-catalyzed hydrogenolysis. organic-chemistry.orgchemrxiv.org Computational modeling provides insight into the various mechanisms of debenzylation.

Quantum chemical calculations have been performed to explore acid-catalyzed deprotection pathways. bme.hu For substituted benzyl ethers, these studies can explain observed differences in reactivity based on electronic effects. bme.hu For example, the debenzylation of certain derivatives can be modeled using DFT (e.g., at the ωB97XD/6-311++G(2df,2pd) level of theory) with a solvation model to simulate reaction conditions, revealing the energetics of protonation and subsequent cleavage. bme.hu

Other deprotection methods, such as oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), have also been studied. organic-chemistry.orgresearchgate.net The mechanism for DDQ-mediated deprotection is thought to involve hydride transfer and the formation of cationic intermediates, a process amenable to computational investigation. researchgate.net Modeling can help characterize these transient intermediates and the transition states leading to them, providing a more complete picture of the reaction coordinate.

Conformational Analysis of Benzyloxy-Substituted Arenes

The three-dimensional structure and conformational preferences of this compound are dictated by the interplay of steric and electronic effects. amazonaws.comwisc.edunih.gov The three bulky benzyloxy groups attached to the central benzene ring create a sterically congested environment.

Computational methods, including molecular mechanics and quantum mechanics, are essential for analyzing the possible conformations and their relative energies. numberanalytics.comnih.govfrontiersin.org For benzyloxy-substituted arenes, the key degrees of freedom are the rotations around the C(ring)−O and O−CH₂ bonds. Conformational analysis predicts that the molecule adopts a shape that minimizes steric repulsion between the adjacent benzyloxy groups. chemrxiv.org This often results in the benzyl groups extending away from the plane of the central benzene ring, with specific preferred dihedral angles.

Quantum Theory of Atoms in Molecules (QTAIM) analysis on DFT-calculated electron densities can reveal that the preference for certain conformations is related to diminishing the steric repulsion between atoms on the substituent and the ring. chemrxiv.org These computational approaches allow for the prediction of the most stable conformers and the energy barriers for interconversion between them.

Table 2: Factors Influencing Conformation in Benzyloxy-Substituted Arenes.
FactorDescriptionComputational Insight
Steric HindranceRepulsive interactions between bulky benzyloxy groups.Calculates potential energy surfaces to identify low-energy conformations that maximize distance between groups.
Torsional StrainEnergy cost associated with eclipsing bonds during rotation around single bonds (e.g., C-O).Determines rotational energy barriers and preferred dihedral angles.
Van der Waals ForcesWeak non-covalent interactions (attractive and repulsive) between non-bonded atoms.Modeled in both molecular mechanics and DFT calculations to refine conformational energies.
Stereoelectronic EffectsInfluence of orbital interactions on molecular geometry.Analysis of orbital overlap (e.g., n-σ* interactions) can explain preferences that defy simple steric arguments. wisc.edu

Understanding Reactivity Profiles Through Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict and explain chemical reactivity. wikipedia.orgnumberanalytics.comtaylorandfrancis.com The energy and spatial distribution of these orbitals are crucial for understanding the behavior of molecules like this compound in chemical reactions.

The three benzyloxy groups are electron-donating due to the oxygen lone pairs, which engage in resonance with the aromatic π-system. This has a significant impact on the frontier orbitals:

HOMO Energy: The electron-donating nature of the ether groups raises the energy of the HOMO, making the molecule more nucleophilic and more susceptible to attack by electrophiles compared to unsubstituted benzene. A higher HOMO energy indicates a greater tendency to donate electrons. taylorandfrancis.com

LUMO Energy: The LUMO energy is also affected, and the difference between the HOMO and LUMO energies (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net

Regioselectivity: The spatial distribution of the HOMO is critical for predicting the site of electrophilic attack. The positions on the aromatic ring with the largest HOMO coefficients are the most nucleophilic and are the most likely sites for reaction. nih.gov For this compound, FMO analysis would predict that electrophilic substitution would occur at the electron-rich positions of the central ring that are activated by the ether groups.

While FMO theory provides a powerful qualitative model, it has limitations and sometimes fails to predict reactivity, especially when electrostatic or charge-controlled interactions dominate over orbital-controlled ones. numberanalytics.comnih.gov

Table 3: FMO Principles and Application to this compound.
OrbitalRole in ReactivityEffect of Benzyloxy Groups
HOMO (Highest Occupied Molecular Orbital)Acts as the electron donor orbital; key for reactions with electrophiles.Energy is raised, increasing nucleophilicity of the aromatic ring.
LUMO (Lowest Unoccupied Molecular Orbital)Acts as the electron acceptor orbital; key for reactions with nucleophiles.Energy is modified; less critical for typical electrophilic aromatic reactions.
HOMO-LUMO GapIndicates kinetic stability and chemical reactivity. researchgate.netThe gap is reduced relative to benzene, suggesting higher reactivity.

Predictive Modeling for Synthetic Optimization (Conceptual Relevance)

The synthesis of complex molecules like this compound often requires extensive optimization of reaction conditions such as temperature, solvent, catalyst, and reaction time. semanticscholar.org Traditional optimization methods can be time-consuming and labor-intensive. beilstein-journals.org Modern approaches leverage machine learning (ML) and other predictive modeling techniques to accelerate this process. semanticscholar.orgbeilstein-journals.org

Conceptually, the optimization of the multi-step synthesis of this compound could be guided by such models. nih.gov The general workflow involves several key stages: semanticscholar.orgbeilstein-journals.org

Data Collection: Experimental data is gathered, either from the literature or, more powerfully, from high-throughput experimentation (HTE) platforms. beilstein-journals.orgacs.org This data includes the reaction variables and the corresponding outcomes (e.g., yield, purity).

Model Training: A predictive model, such as a neural network or a Gaussian process regressor, is trained on the collected data. beilstein-journals.orgacs.org The model learns the complex, often non-linear relationships between the reaction conditions and the desired objectives. beilstein-journals.org

Optimization: An optimization algorithm (e.g., Bayesian optimization) uses the trained model as a surrogate for the real experiment. nih.gov It efficiently explores the parameter space to identify the set of conditions predicted to give the optimal outcome, minimizing the number of required physical experiments. semanticscholar.orgbeilstein-journals.org

Experimental Validation: The conditions proposed by the algorithm are then tested in the laboratory to validate the model's prediction. beilstein-journals.org

This data-driven approach allows for the simultaneous optimization of multiple parameters and can uncover optimal conditions that might be missed by traditional one-variable-at-a-time methods. semanticscholar.orgacs.org For the synthesis of this compound, this could mean maximizing the yield of the O-benzylation step while minimizing the formation of C-alkylated or partially benzylated byproducts.

Table 4: Conceptual Workflow for ML-Driven Synthetic Optimization.
StageDescriptionKey Technologies
1. Design of Experiments & Data GenerationSystematic planning and execution of experiments to explore the reaction space. acs.orgHigh-Throughput Experimentation (HTE) robotics, automated reactors. beilstein-journals.org
2. Predictive ModelingTraining a machine learning model to predict reaction outcomes from conditions. acs.orgNeural Networks, Gaussian Processes, Random Forests. researchgate.net
3. Algorithmic OptimizationUsing the model to intelligently search for the best reaction conditions. nih.govBayesian Optimization, Evolutionary Algorithms. semanticscholar.org
4. ValidationPerforming the optimized reaction in the lab to confirm the predicted outcome. beilstein-journals.orgStandard laboratory synthesis and analysis (NMR, HPLC, etc.).

Analytical Approaches for Intermediates and Products in 1,2,4 Tribenzyloxybenzene Chemistry

Spectroscopic Characterization Techniques for Structural Elucidation (General Methods)

Spectroscopy involves the interaction of electromagnetic radiation with a substance to produce a spectrum, which serves as a molecular fingerprint. Each technique provides unique information about the compound's structure and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework. libretexts.org For 1,2,4-Tribenzyloxybenzene, both ¹H NMR and ¹³C NMR provide definitive structural information.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their chemical environments, and their proximity to other protons. The signals for this compound can be assigned based on their chemical shifts (δ) and splitting patterns. The aromatic protons on the central benzene (B151609) ring are distinct from those on the benzyl (B1604629) groups. The methylene (B1212753) (-CH₂-) protons of the benzyl groups typically appear as sharp singlets. mnstate.edu

¹³C NMR: The carbon-13 NMR spectrum indicates the number of chemically non-equivalent carbon atoms. rsc.org The spectrum for this compound would show distinct signals for the substituted and unsubstituted carbons of the central aromatic ring, the methylene carbons, and the carbons of the benzyl aromatic rings.

Table 1. Predicted ¹H and ¹³C NMR Spectral Data for this compound.
SpectrumAssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
¹H NMRAromatic H (Benzyl groups)~7.2-7.5Multiplet
Aromatic H (Central ring)~6.8-7.1Multiplet
Methylene H (-O-CH₂-Ph)~5.0-5.2Singlet
TMS Standard0Singlet
¹³C NMRAromatic C (Benzyl groups)~127-129, ~137-
Aromatic C-O (Central ring)~148-152-
Aromatic C-H (Central ring)~105-120-
Methylene C (-O-CH₂-Ph)~70-72-
Solvent (e.g., CDCl₃)~77.0-

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rsc.orgupi.edu The IR spectrum of this compound is characterized by absorptions corresponding to its ether linkages and aromatic rings.

Key characteristic peaks include:

Aromatic C-H Stretch: Typically found just above 3000 cm⁻¹.

Aliphatic C-H Stretch: From the methylene groups, appearing just below 3000 cm⁻¹.

Aromatic C=C Stretch: A series of peaks in the 1450-1600 cm⁻¹ region are indicative of the benzene rings. libretexts.org

C-O Ether Stretch: Strong absorptions in the 1200-1250 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric) regions confirm the presence of the aryl-alkyl ether functional groups. upi.edu

Table 2. Characteristic Infrared Absorption Frequencies for this compound.
Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3030-3100StretchingAromatic C-H
2850-2960StretchingAliphatic C-H (in -CH₂-)
1450-1600StretchingAromatic C=C
1200-1250Asymmetric StretchingAryl-O (Ether)
1020-1050Symmetric StretchingCH₂-O (Ether)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. uni-saarland.de It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. chemguide.co.uk

For this compound, electron ionization (EI) would produce a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern is often dominated by the cleavage of the benzyl groups. The most common fragmentation involves the loss of a benzyl radical or a tropylium (B1234903) cation, which is a stable C₇H₇⁺ ion. miamioh.edu

Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule, confirming its molecular weight.

Base Peak: The most intense peak in the spectrum, often corresponding to the most stable fragment. For benzylic ethers, the tropylium ion (m/z = 91) is frequently the base peak.

Other Fragments: Peaks may arise from the loss of benzyloxy radicals or subsequent fragmentation of the benzene ring. docbrown.info

Table 3. Expected Key Fragments in the Mass Spectrum of this compound.
m/z ValuePossible Fragment IonOrigin
410[C₂₇H₂₆O₃]⁺Molecular Ion (M⁺)
319[M - C₇H₇]⁺Loss of a benzyl group
181[C₇H₅O₃]⁺ or related structuresFurther fragmentation
91[C₇H₇]⁺ (Tropylium ion)Cleavage of a benzyl group (often the base peak)
77[C₆H₅]⁺ (Phenyl ion)Loss of H from benzene fragment

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. spcmc.ac.in For aromatic compounds like this compound, the absorption is due to π → π* transitions within the benzene rings. up.ac.za

Benzene itself displays several absorption bands, with a strong absorption below 200 nm and a weaker, structured band around 254 nm. libretexts.orgspcmc.ac.in The attachment of substituents, such as the benzyloxy groups, acts as auxochromes. These groups can shift the absorption maxima to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity. spcmc.ac.in While not typically used for definitive structural elucidation in the same way as NMR, UV-Vis spectroscopy is relevant for confirming the presence of the aromatic chromophore system. youtube.com

Chromatographic Methodologies for Purification and Analysis

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase."

Column chromatography is a fundamental purification technique in organic synthesis used to isolate desired compounds from a reaction mixture. youtube.com For a moderately polar compound like this compound, silica (B1680970) gel is a common choice for the stationary phase. hu-berlin.de

The separation principle is based on the differential adsorption of components to the stationary phase. A solvent system (the mobile phase or eluent), typically a mixture of a nonpolar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate), is passed through the column. nih.gov

Stationary Phase: Silica gel (SiO₂) is a polar adsorbent.

Mobile Phase: A solvent mixture is chosen so that the desired compound moves down the column at an appropriate rate. Less polar compounds will travel faster (higher R_f value), while more polar compounds will be retained more strongly by the silica gel and travel slower (lower R_f value).

Elution: By gradually increasing the polarity of the mobile phase, compounds can be eluted sequentially from the column and collected in separate fractions, allowing for the isolation of pure this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and related intermediates. Its application is crucial for monitoring reaction progress, identifying impurities, and quantifying the final product.

A typical analytical approach for aromatic compounds like this compound involves reversed-phase HPLC (RP-HPLC). In this mode, a nonpolar stationary phase is used in conjunction with a polar mobile phase. For instance, a C18 column is a common choice for the separation of benzene derivatives. researchgate.netnih.gov The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water. researchgate.netsielc.com To improve peak shape and resolution, especially for compounds that may have ionizable groups or interact with residual silanols on the stationary phase, an acid modifier like trifluoroacetic acid (TFA) or phosphoric acid is often added to the mobile phase. researchgate.netsielc.com

The detection of this compound is typically achieved using a UV detector, as the benzene rings in the molecule absorb UV light. A common detection wavelength for benzene derivatives is 254 nm. researchgate.net The purity of a sample is determined by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

The following table outlines a conceptual HPLC method for the purity assessment of this compound.

Table 1: Conceptual HPLC Method for this compound Purity Assessment

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm) nih.govsielc.com
Mobile Phase Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA) researchgate.net
Elution Gradient or Isocratic
Flow Rate 1.0 mL/min nih.gov
Detection UV at 254 nm researchgate.net
Column Temperature Ambient or controlled (e.g., 30 °C)
Injection Volume 10-20 µL

Method validation according to International Council for Harmonisation (ICH) guidelines would be necessary to ensure the method is accurate, precise, linear, and robust for its intended purpose. nih.gov This includes assessing parameters like linearity over a range of concentrations, precision (repeatability and intermediate precision), accuracy, and specificity. nih.govekb.eg

Gas Chromatography (GC) for Volatile Derivatives (Conceptual Relevance)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. youtube.com Direct analysis of this compound by GC can be challenging due to its relatively high molecular weight and boiling point, which can lead to long retention times and potential thermal degradation in the injector or column. chromforum.org However, GC becomes conceptually relevant for the analysis of more volatile intermediates or byproducts that may be present in the synthesis of this compound.

For the analysis of aromatic compounds, a non-polar or medium-polarity capillary column is often employed. shimadzu.comthermofisher.com The choice of stationary phase depends on the specific analytes to be separated. A flame ionization detector (FID) is commonly used for the detection of hydrocarbons and provides a response that is proportional to the mass of carbon. gcms.cz For structural elucidation and definitive identification of unknown impurities, GC coupled with Mass Spectrometry (GC-MS) is the preferred method. researchgate.netnih.govcabidigitallibrary.org

While direct GC analysis of this compound may be difficult, the technique is highly applicable for analyzing potential volatile impurities or precursors. For instance, if the synthesis involves benzyl chloride, residual amounts of this volatile starting material could be monitored by GC. Furthermore, if side reactions leading to the formation of lower molecular weight benzylated phenols occur, GC could potentially be used for their detection.

The following table presents a conceptual GC method for the analysis of volatile impurities in the context of this compound synthesis.

Table 2: Conceptual GC Method for Volatile Impurities

Parameter Condition
Column Capillary column (e.g., VF-5ms) researchgate.net
Carrier Gas Helium or Nitrogen researchgate.net
Injector Temperature 250 °C researchgate.net
Detector Temperature 275 °C (FID) researchgate.net
Oven Program Temperature gradient (e.g., starting at a lower temperature and ramping to a higher temperature)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Derivatization Strategies for Enhanced Analytical Detection (Conceptual Relevance)

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a given analytical technique. youtube.com For compounds that are difficult to analyze directly due to low volatility, poor thermal stability, or lack of a suitable chromophore, derivatization can significantly improve their detectability. youtube.comlibretexts.org

In the context of this compound chemistry, derivatization is conceptually relevant, particularly for the analysis of related compounds or potential degradation products by GC. For instance, if the synthesis of this compound starts from 1,2,4-trihydroxybenzene (hydroxyhydroquinone), any unreacted starting material or partially benzylated intermediates would contain free hydroxyl groups. These polar functional groups make the compounds non-volatile and unsuitable for direct GC analysis. phenomenex.com

Derivatization can also be employed in HPLC to introduce a chromophore or fluorophore into the analyte molecule, thereby enhancing detection sensitivity. nih.gov

Reagent Selection for Functional Group Modification

The choice of derivatizing reagent depends on the functional group to be modified and the analytical technique to be used.

For modifying hydroxyl groups to increase volatility for GC analysis, silylation is a common and effective method. phenomenex.comnih.gov Silylating reagents replace the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com This derivatization reduces the polarity and boiling point of the analyte, making it more amenable to GC analysis. phenomenex.com

Another approach for derivatizing hydroxyl groups is acylation, which involves converting the hydroxyl group into an ester. libretexts.org This can be achieved using acyl chlorides or acid anhydrides. libretexts.orgnih.gov

The following table lists some common derivatizing reagents for hydroxyl groups.

Table 3: Common Derivatizing Reagents for Hydroxyl Groups

Reagent Class Example Reagent Target Functional Group Effect
Silylating Agents N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) youtube.comfujifilm.com Hydroxyl (-OH) Increases volatility for GC phenomenex.com
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) fujifilm.comnih.gov Hydroxyl (-OH) Increases volatility for GC nih.gov
Acylating Agents Trifluoroacetic Anhydride (B1165640) (TFAA) fujifilm.com Hydroxyl (-OH) Increases volatility for GC, enhances ECD response libretexts.org
Benzoyl Chloride greyhoundchrom.com Hydroxyl (-OH) Introduces a UV chromophore for HPLC greyhoundchrom.com
Alkylating Agents Pentafluorobenzyl Bromide (PFB-Br) libretexts.org Hydroxyl (-OH) Enhances ECD response for GC libretexts.org

For the analysis of this compound itself, a potential derivatization strategy for GC analysis could involve the cleavage of the benzyl ether linkages to generate the more volatile trimethylsilyl ether of 1,2,4-trihydroxybenzene. Cleavage of benzyl ethers can be achieved through various methods, including catalytic hydrogenolysis (H2/Pd-C) or by using strong acids. youtube.comorganic-chemistry.org More recently, methods using reagents like boron trichloride (B1173362)–dimethyl sulfide (B99878) complex (BCl3·SMe2) have been developed for the selective cleavage of benzyl ethers under mild conditions. organic-chemistry.org Oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has also been reported. researchgate.net Following the cleavage, the resulting hydroxyl groups can be derivatized using a silylating agent.

Optimization of Derivatization Reaction Conditions

The success of a derivatization reaction depends on the careful optimization of several parameters to ensure the reaction proceeds to completion and is reproducible. youtube.comnih.gov Incomplete derivatization can lead to the formation of multiple products from a single analyte, complicating the resulting chromatogram and compromising quantitative accuracy. nih.gov

Key parameters to optimize include:

Temperature: The reaction temperature can significantly influence the rate of derivatization. For example, silylation reactions are often carried out at elevated temperatures (e.g., 70-75 °C) to ensure complete reaction. youtube.com

Reaction Time: The duration of the reaction must be sufficient to allow for complete conversion of the analyte to its derivative. nih.gov This time can range from minutes to hours depending on the reagent and analyte.

Reagent Concentration: An excess of the derivatizing reagent is typically used to drive the reaction to completion. researchgate.net

Solvent and Catalyst: The choice of solvent can affect the solubility of the reactants and the reaction rate. In some cases, a catalyst may be used to enhance the reaction. For example, pyridine (B92270) is often used as a catalyst in silylation reactions to facilitate the removal of the active hydrogen from a phenol (B47542). phenomenex.com

The optimization process often involves a systematic study where each parameter is varied while the others are held constant to determine the optimal conditions. The completeness of the derivatization can be monitored by analyzing the reaction mixture at different time points and under different conditions until a single, stable derivative peak is observed in the chromatogram.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.